molecular formula C7H11N3O B1418027 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 902836-46-8

3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No. B1418027
M. Wt: 153.18 g/mol
InChI Key: AMTJXKSIHPLYQB-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It often includes the starting materials, reagents, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s chemical stability and reactivity.


Scientific Research Applications

Antimicrobial Activity

3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole derivatives have been synthesized and studied for their antimicrobial properties. These compounds, especially those containing a pyrrolidine ring, exhibit strong antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Synthesis of Bicyclic Systems

A one-pot condensation method has been used to synthesize novel bicyclic systems that incorporate the 1,2,4-oxadiazole ring. These compounds, including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, have been characterized, and their potential biological activities predicted (Kharchenko, Detistov, & Orlov, 2008).

Novel Chemical Entities Synthesis

New derivatives of 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole have been synthesized, which include interactions with other chemical entities like chromones. This highlights the chemical versatility and potential for creating diverse chemical compounds (Rao, Reddy, Jyotsna, & Sait, 2014).

Plant Growth Stimulation

Some derivatives of 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole have shown significant plant growth-stimulating effects. This opens up potential applications in agriculture and botany (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Anticancer Activity

Certain 1,2,4-oxadiazole derivatives, closely related to 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, have been studied for their anticancer properties. This suggests the potential use of these compounds in developing anticancer drugs (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Antitubercular Activity

1,2,4-Oxadiazoles, closely related to 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, have been synthesized and evaluated for antitubercular activity. The results indicate the potential of these compounds in treating tuberculosis (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Corrosion Inhibition

1,2,4-Oxadiazole derivatives have shown effectiveness as corrosion inhibitors, which could be relevant for the development of new materials or coatings (Ammal, Prajila, & Joseph, 2018).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes information on toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas where further research is needed. It could include potential applications of the compound, or ways to improve its synthesis or properties.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound like “3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole”, some of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

3-methyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-9-7(11-10-5)6-2-3-8-4-6/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTJXKSIHPLYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660442
Record name 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

CAS RN

902836-46-8
Record name 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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